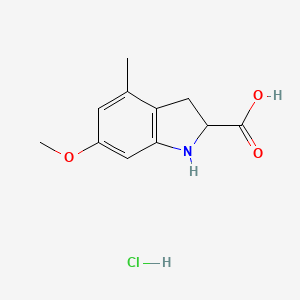

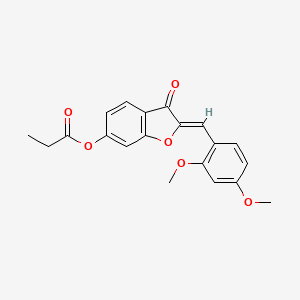

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea” is a urea derivative. Urea derivatives are often used in medicinal chemistry due to their biological activity. The presence of a chlorophenyl group suggests potential bioactivity, as chlorophenyl groups are common in many pharmaceuticals.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The isocyanate would likely be 3-chlorophenyl isocyanate, and the amine would be 2-cyclopropyl-2-hydroxypropylamine.Molecular Structure Analysis

The molecule contains a urea functional group, a chlorophenyl group, and a cyclopropyl group. The presence of these groups would likely influence the compound’s physical and chemical properties.Chemical Reactions Analysis

As a urea derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the compound would likely be influenced by the presence of the chlorophenyl and cyclopropyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the chlorophenyl group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body.Scientific Research Applications

Electrophilic Chlorination and Precursor Pathway Mediation

The study by Ren et al. (2021) explores the impact of urea on the formation of chlorinated aromatics, such as polychlorinated dibenzo-p-dioxins, dibenzofurans, and polychlorinated naphthalenes, mediated by copper and iron species in combustion flue gas. The research highlights urea's role in promoting direct chlorination of parent aromatics over Cu (II) chlorides and coupling reactions of chlorophenols over Fe species, while suppressing catalytic chlorination over Fe (III) chlorides and coupling reactions over Cu species. This dual action of urea, acting both as an inhibitor and a promoter in different contexts, underscores its complex influence on chlorinated aromatics formation in incineration systems (Ren et al., 2021).

Urea-Fluoride Interaction

Boiocchi et al. (2004) delved into the nature of the interaction between urea and fluoride ions, discovering that urea initially forms a hydrogen-bonded complex with fluoride, which upon addition of a second equivalent of fluoride leads to urea's deprotonation due to HF2- formation. The resulting deprotonated urea solution's ability to uptake carbon dioxide from air, forming hydrogencarbonate H-bond complexes, illustrates urea's reactive nature and its potential in chemical synthesis and environmental applications (Boiocchi et al., 2004).

Photodegradation and Hydrolysis of Pesticides

Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides in water, focusing on their stability under various conditions. Their findings highlight the susceptibility of certain pesticides to environmental degradation processes, which has significant implications for their persistence and toxicity in aquatic ecosystems. The research contributes to understanding the environmental fate of urea-based compounds and their potential impact on water quality (Gatidou & Iatrou, 2011).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

Further research would be needed to fully understand the properties and potential applications of this compound. This could include experimental studies to determine its physical and chemical properties, biological activity, and toxicity.

properties

IUPAC Name |

1-(3-chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-13(18,9-5-6-9)8-15-12(17)16-11-4-2-3-10(14)7-11/h2-4,7,9,18H,5-6,8H2,1H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTVGJVOVPNURR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC(=CC=C1)Cl)(C2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(2-cyclopropyl-2-hydroxypropyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860778.png)

![N,N-diethyl-3-mercapto[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2860782.png)

![3-(4-Ethoxyphenyl)sulfonyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B2860783.png)

![2-[6-Hydroxy-5-(trifluoromethyl)pyridazin-3-yl]acetonitrile](/img/structure/B2860785.png)

![tert-butyl N-[2-(3-methoxyazetidin-3-yl)ethyl]carbamate](/img/structure/B2860789.png)

![(Z)-4-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)acetyl)hydrazinyl)-4-oxobut-2-enoic acid](/img/structure/B2860790.png)

![5-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)furan-2-carboxamide](/img/structure/B2860792.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxybenzamide hydrochloride](/img/structure/B2860793.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate](/img/structure/B2860794.png)